molecular formula C28H22F2N2O6 B2755096 N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866345-35-9

N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No.: B2755096
CAS No.: 866345-35-9
M. Wt: 520.489
InChI Key: ISXKDHDOVVGSLA-UHFFFAOYSA-N
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Description

The compound N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a structurally complex molecule featuring:

  • A 1,4-dioxino[2,3-g]quinoline core with a 9-oxo substituent.
  • An 8-(4-ethoxybenzoyl) group attached to the quinoline ring.
  • A 2-acetamide side chain linked to a 3,4-difluorophenyl moiety.

The 3,4-difluorophenyl group may enhance metabolic stability and lipophilicity, while the 4-ethoxybenzoyl substituent could influence binding affinity through steric or electronic effects .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F2N2O6/c1-2-36-18-6-3-16(4-7-18)27(34)20-14-32(15-26(33)31-17-5-8-21(29)22(30)11-17)23-13-25-24(37-9-10-38-25)12-19(23)28(20)35/h3-8,11-14H,2,9-10,15H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXKDHDOVVGSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the dioxino group: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Attachment of the ethoxybenzoyl group: This can be done via esterification or acylation reactions.

    Final coupling with the difluorophenyl group: This step may involve nucleophilic substitution or coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification processes: Employing techniques like crystallization, chromatography, and recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Acetamide Side Chain

N-(3-Methoxyphenyl) Analog
  • Structure : The closest analog () replaces the 3,4-difluorophenyl group with a 3-methoxyphenyl moiety.
  • Molecular Formula : C29H26N2O7 (Average mass: 514.534 Da).
  • Key Differences :
    • The methoxy group (-OCH3) introduces stronger electron-donating effects compared to fluorine’s electron-withdrawing nature.
    • This substitution may reduce metabolic stability due to decreased resistance to oxidative demethylation .
N-(3,5-Dimethylphenyl) Quinoline Derivatives
  • Example: N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide ().
  • Activity : Demonstrated anticancer activity against HT-29 colon cancer cells (IC50 = 10.6–17.7 µM) .

Variations in the Quinoline Core Substituents

4-Methylbenzoyl vs. 4-Ethoxybenzoyl
  • Example: N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide ().
  • Ethoxy substituents may prolong half-life due to slower metabolic cleavage compared to methyl groups .
Indole-Based Analogs
  • Example: (E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide ().
  • Activity : Reported logP = 5.171, indicating moderate lipophilicity .
  • Comparison: The indole scaffold introduces conformational rigidity, which may limit binding flexibility compared to the quinoline core in the target compound.

Structural and Spectroscopic Comparisons

  • NMR Analysis : highlights that substituent changes (e.g., ethoxy vs. methoxy) alter chemical shifts in regions A (positions 39–44) and B (positions 29–36) of related compounds, suggesting localized electronic effects .

Bioactivity and Pharmacological Potential

  • Anticancer Activity: While direct data for the target compound is unavailable, analogs like N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide show IC50 values in the low micromolar range, suggesting the quinoline-acetamide scaffold is pharmacologically relevant .
  • Selectivity : The 3,4-difluorophenyl group may reduce off-target interactions compared to bulkier substituents (e.g., 4-nitrobenzyl in ), which could improve therapeutic index .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Average Mass (Da) Key Substituents Bioactivity (IC50) Source
Target Compound C₃₀H₂₄F₂N₂O₇* ~570 3,4-difluorophenyl, 4-ethoxybenzoyl Not reported Inference
N-(3-Methoxyphenyl) Analog C₂₉H₂₆N₂O₇ 514.534 3-methoxyphenyl, 4-ethoxybenzoyl Not reported
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide C₂₀H₂₁N₂O₃ 337.6 3,5-dimethylphenyl, 6-methoxy 10.6–17.7 µM (HT-29/KB)
(E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide C₂₈H₂₄N₃O₃ ~450 4-ethoxybenzyl, quinolin-6-yl logP = 5.171

*Estimated based on structural similarity.

Biological Activity

N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure includes a difluorophenyl moiety and a quinoline derivative, which may contribute to its biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H20F2N2O6C_{27}H_{20}F_{2}N_{2}O_{6}, with a molecular weight of approximately 506.46 g/mol. The structure features significant functional groups that may influence its pharmacological properties.

PropertyValue
Molecular FormulaC27H20F2N2O6
Molecular Weight506.46 g/mol
Purity≥ 95%

Research indicates that compounds similar to this compound may act through various mechanisms including:

  • Inhibition of Enzymatic Activity : Some studies suggest that quinoline derivatives can inhibit specific enzymes involved in cellular signaling pathways.
  • Antioxidant Activity : The presence of fluorine atoms can enhance the compound's ability to scavenge free radicals.
  • Interaction with Receptors : The compound may interact with specific biological receptors affecting cell signaling and proliferation.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance:

  • Cell Line Studies : In vitro studies demonstrated that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has shown promise against various microbial strains:

  • Bacterial Inhibition : Research indicates effectiveness against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or inhibition of protein synthesis.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the modulation of cytokine production:

  • Cytokine Modulation : Studies have reported that related compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

  • Study on Anticancer Properties :
    • A study tested the compound on MCF-7 cells and observed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
    • Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway.
  • Antimicrobial Efficacy :
    • In a clinical setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.

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